PROTAC CDK2/9 Degrader-1

Content Navigation

Product Name

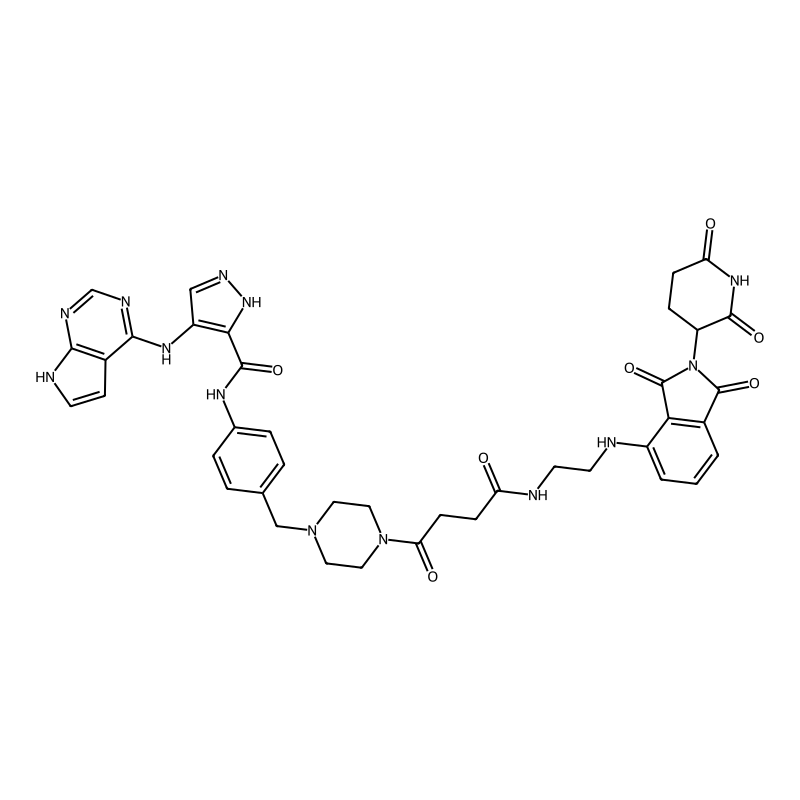

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PROTAC CDK2/9 Degrader-1 is a novel compound designed to selectively degrade cyclin-dependent kinases 2 and 9, which are crucial regulators of the cell cycle and have been implicated in various cancers. This compound belongs to a class of molecules known as proteolysis-targeting chimeras (PROTACs), which utilize a unique mechanism to induce targeted protein degradation. By linking a ligand that binds to the target protein (in this case, cyclin-dependent kinases) with another ligand that recruits an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its cellular levels and activity .

- Binding: The compound binds to cyclin-dependent kinase 2 or 9 through its specific ligand.

- Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase, facilitating the proximity required for ubiquitination.

- Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto the target protein, marking it for degradation.

- Degradation: The tagged protein is recognized by the proteasome, leading to its degradation and thus reducing its functional concentration within the cell.

This catalytic mechanism allows one PROTAC molecule to induce multiple rounds of degradation, distinguishing it from traditional inhibitors that typically only block activity without promoting degradation .

PROTAC CDK2/9 Degrader-1 has demonstrated significant biological activity in preclinical studies. It effectively suppresses the proliferation of prostate cancer cells (PC-3) with an IC50 value of approximately 0.12 µM, indicating potent anti-cancer effects. The compound operates by blocking cell cycle progression in both the S phase and G2/M phase, leading to reduced cell viability and increased apoptosis in cancer cell lines . Additionally, its selective targeting minimizes off-target effects associated with conventional kinase inhibitors.

The synthesis of PROTAC CDK2/9 Degrader-1 typically involves several steps:

- Ligand Synthesis: Individual ligands for cyclin-dependent kinases and E3 ligase are synthesized through standard organic chemistry techniques.

- Linker Attachment: A suitable linker is introduced to connect the two ligands. The choice of linker can significantly affect the pharmacokinetics and efficacy of the PROTAC.

- Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

- Characterization: The final product is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

PROTAC CDK2/9 Degrader-1 has potential applications in:

- Cancer Therapy: As a targeted therapy for various cancers where cyclin-dependent kinases play a pivotal role, particularly prostate cancer.

- Research Tool: It can be used in research settings to study the biological functions of cyclin-dependent kinases and their roles in cell cycle regulation.

- Drug Development: Its innovative mechanism opens pathways for developing other PROTACs targeting different proteins involved in disease processes considered "undruggable" by traditional methods .

Interaction studies have shown that PROTAC CDK2/9 Degrader-1 selectively binds to cyclin-dependent kinase 2 and 9 while exhibiting minimal affinity for other closely related kinases like cyclin-dependent kinase 1, 5, 7, and 6. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition . Molecular dynamics simulations have been employed to elucidate the structural interactions between the PROTAC, target proteins, and E3 ligase, providing insights into optimizing its design for enhanced efficacy.

Several compounds share similarities with PROTAC CDK2/9 Degrader-1 in terms of their mechanism or target specificity:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| AZD5438-PROTAC | Cyclin-dependent kinase 2 | Selective degradation; protects against ototoxicity |

| AT7519-PROTAC | Cyclin-dependent kinase 2 | Potent inhibitor; used in various PROTAC designs |

| TMX-2172-PROTAC | Cyclin-dependent kinase 2 | Tested against multiple CDKs |

| SNS-032 | Cyclin-dependent kinases | Pan-CDK inhibitor developed into selective degraders |

| Palbociclib | Cyclin-dependent kinases 4 & 6 | Known for treating breast cancer |

These compounds highlight the unique aspects of PROTAC CDK2/9 Degrader-1, particularly its dual targeting capability and selective action against specific kinases while minimizing off-target effects .

Time-Dependent Ubiquitination and Proteasomal Clearance

PROTAC CDK2/9 Degrader-1 demonstrates rapid and efficient ubiquitin-proteasome-mediated degradation with distinct temporal characteristics for each target kinase. Research with the related PROTAC THAL-SNS-032 has revealed that substantial CDK9 degradation occurs within one hour of treatment and persists for at least 24 hours [1]. The degradation kinetics follow a characteristic pattern where CDK9 is rapidly eliminated through cereblon-dependent E3 ligase recruitment, demonstrating the catalytic nature of PROTAC-mediated protein degradation [1].

Time-course studies indicate that PROTAC CDK2/9 Degrader-1 achieves maximal CDK2 degradation at DC50 values of 62 nanomolar and CDK9 degradation at 33 nanomolar [2]. The degradation process requires active proteasomal machinery, as demonstrated by the ability of proteasome inhibitor MG132 to block CDK degradation completely [1]. The compound exhibits a "hook effect" at higher concentrations (5 micromolar and above), where degradation efficiency decreases due to independent engagement of target proteins and cereblon, preventing effective ternary complex formation [1].

Differential Degradation Kinetics Across Cell Cycle Phases

The degradation efficiency of PROTAC CDK2/9 Degrader-1 varies significantly across different cell cycle phases. CDK2 degradation is most efficient in G1 phase and unsynchronized cells, while showing substantially reduced efficiency in S and G2/M phases [3]. This phase-dependent degradation correlates directly with the ability to form productive ternary complexes with cereblon during different cell cycle stages [3].

The differential degradation kinetics can be attributed to the formation of higher-order protein complexes during S and G2/M phases. During these phases, CDK2 associates with multiple regulatory complexes including those containing CIP/KIP family proteins (p21, p27, p57), which appear to interfere with ternary complex formation without preventing initial PROTAC binding to CDK2 [3] [4]. This phenomenon suggests that structural accessibility of lysine residues required for ubiquitination becomes limited when CDK2 is incorporated into these complex assemblies.

Cell Cycle Phase Dependency of Degradation Efficacy

Enhanced Degradation in G1 Phase vs. S/G2/M Phase Limitations

The cell cycle phase dependency of PROTAC CDK2/9 Degrader-1 represents a critical mechanistic feature that influences therapeutic efficacy. Enhanced degradation during G1 phase occurs when CDK2 exists in a relatively uncomplexed state, allowing optimal spatial orientation for E3 ligase recruitment and subsequent ubiquitination [3]. During this phase, the target protein maintains accessibility of surface-exposed lysine residues essential for polyubiquitination.

In contrast, S and G2/M phases present significant limitations for degradation efficiency. During these phases, CDK2 becomes incorporated into multiple higher-order complexes including those with cyclins A and B, as well as various regulatory proteins that participate in DNA replication and mitotic progression [3]. These complex formations create steric hindrance that prevents optimal ternary complex formation between PROTAC CDK2/9 Degrader-1, CDK2, and cereblon.

The temporal distribution of degradation efficiency correlates with the natural cell cycle distribution in unsynchronized populations. Since G1 represents the longest phase of the cell cycle, the majority of cells in an unsynchronized population exist in this phase, contributing to the overall degradation observed in mixed cell populations [3].

Impact of CIP/KIP Complex Formation on Ternary Complex Stability

The CIP/KIP family of cyclin-dependent kinase inhibitors (p21, p27, p57) plays a crucial role in modulating PROTAC-mediated CDK2 degradation through their impact on ternary complex stability [4] [3]. These proteins bind to cyclin-CDK complexes through their N-terminal domains, creating stable inhibitory complexes that regulate cell cycle progression [5].

When CDK2 associates with CIP/KIP proteins during S and G2/M phases, the resulting protein complexes undergo conformational changes that affect the accessibility of lysine residues required for ubiquitination [4]. The crystal structure analysis of p27 in complex with cyclin A-CDK2 demonstrates that p27 interacts with both cyclin A and CDK2, inserting into the ATP binding site and potentially altering surface accessibility patterns [5].

These CIP/KIP-mediated conformational changes appear to specifically interfere with cereblon recruitment while maintaining PROTAC binding to the target kinase. This phenomenon explains why target engagement studies show continued PROTAC binding to CDK2 during S and G2/M phases, despite the absence of productive degradation [3]. The formation of these inhibitory complexes effectively creates a population of CDK2 that is bound by PROTAC but cannot undergo degradation due to compromised ternary complex formation.

Non-Canonical Mechanisms: Transcriptional Downregulation vs. Proteasomal Targeting

Canonical Proteasomal Degradation Pathway

The primary mechanism of action for PROTAC CDK2/9 Degrader-1 involves the canonical ubiquitin-proteasome system through cereblon recruitment. Upon formation of the ternary complex, the E3 ubiquitin ligase cereblon catalyzes the polyubiquitination of target CDK proteins, marking them for recognition and degradation by the 26S proteasome [6]. This process results in complete elimination of the target protein, affecting both enzymatic and non-enzymatic functions.

The selectivity of proteasomal targeting depends on several factors including the spatial orientation of the ternary complex, the availability of surface-exposed lysine residues, and the efficiency of ubiquitin transfer from the E3 ligase to the target protein [7]. The catalytic nature of this process allows single PROTAC molecules to mediate multiple rounds of target protein degradation, contributing to the sub-stoichiometric efficacy observed with these compounds [1].

Transcriptional Downregulation Mechanisms

In addition to direct proteasomal targeting, PROTAC CDK2/9 Degrader-1 demonstrates non-canonical mechanisms involving transcriptional downregulation of target proteins. Extended exposure to the compound results in decreased mRNA levels of CDK1 and CDK7, which are reduced to approximately 20% of control levels after 8 hours of treatment [1]. This transcriptional effect represents a secondary mechanism that occurs downstream of the primary CDK9 degradation.

The transcriptional downregulation mechanism differs fundamentally from direct proteasomal targeting in both kinetics and reversibility. While proteasomal degradation occurs rapidly (within 1-2 hours), transcriptional effects develop more slowly and may persist longer due to the stability of the affected mRNA and protein pools [1]. This dual mechanism provides both immediate protein elimination through degradation and sustained reduction through decreased synthesis.

Comparative Analysis of Degradation vs. Transcriptional Mechanisms

The distinction between proteasomal targeting and transcriptional downregulation has important implications for the overall efficacy and duration of action of PROTAC CDK2/9 Degrader-1. Direct proteasomal degradation provides immediate and complete elimination of target proteins, affecting all cellular functions associated with these kinases [8]. This mechanism is particularly effective for disrupting kinase-independent functions that cannot be addressed through traditional catalytic inhibitors.

Transcriptional downregulation, while slower in onset, provides a complementary mechanism that can enhance and prolong the therapeutic effect. The combination of these mechanisms results in more comprehensive target modulation compared to either approach alone [8]. Studies comparing PROTAC-mediated degradation with traditional kinase inhibitors have consistently demonstrated superior and more durable effects with degradation approaches, particularly evident in compound washout experiments where degraders maintain therapeutic activity long after compound removal [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types